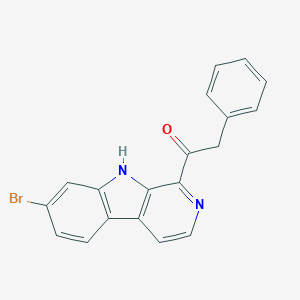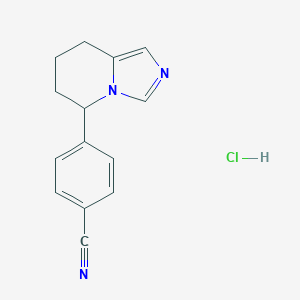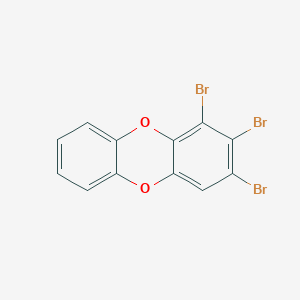
1,2,3-Tribromooxanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Tribromooxanthrene is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied for its potential applications in scientific research. This molecule is a derivative of xanthene, which is commonly used as a fluorescent dye. The addition of bromine atoms to the xanthene structure gives 1,2,3-tribromooxanthrene unique properties that make it useful in a variety of research applications.
作用機序
The mechanism of action of 1,2,3-tribromooxanthrene involves the intercalation of the molecule into the DNA double helix. This intercalation can cause a variety of effects, including DNA damage and inhibition of DNA replication. The exact mechanism of action of 1,2,3-tribromooxanthrene is still being studied, but it is believed to involve interactions with DNA repair enzymes and other cellular factors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,2,3-tribromooxanthrene are still being studied. However, it is known that this molecule can cause DNA damage and inhibit DNA replication in cells. These effects can lead to mutations and other genetic abnormalities, which can have a variety of physiological consequences. Further research is needed to fully understand the biochemical and physiological effects of 1,2,3-tribromooxanthrene.
実験室実験の利点と制限
One of the main advantages of 1,2,3-tribromooxanthrene is its ability to act as a fluorescent probe for the detection of DNA damage. This property makes it useful in a variety of lab experiments that involve the study of DNA damage and repair. However, the use of 1,2,3-tribromooxanthrene in lab experiments is limited by its potential toxicity and mutagenicity. Researchers must take precautions to ensure that they are using this molecule safely and responsibly.
将来の方向性
There are many potential future directions for research involving 1,2,3-tribromooxanthrene. One area of interest is the development of new fluorescent probes based on this molecule. These probes could be used to study a variety of biological processes, including DNA repair and replication. Another area of interest is the development of new methods for synthesizing 1,2,3-tribromooxanthrene with higher yields and purities. This could make this molecule more accessible to researchers and accelerate the pace of research in this field. Finally, further research is needed to fully understand the biochemical and physiological effects of 1,2,3-tribromooxanthrene, as well as its potential applications in medicine and other fields.
合成法
The synthesis of 1,2,3-tribromooxanthrene can be achieved through a variety of methods. One common method involves the reaction of xanthene with bromine in the presence of a catalyst. Another method involves the reaction of 1,2,3-tribromo-9,10-anthraquinone with phenol in the presence of a base. These methods have been optimized to produce high yields of 1,2,3-tribromooxanthrene with high purity.
科学的研究の応用
1,2,3-Tribromooxanthrene has been used in a variety of scientific research applications due to its unique properties. One of the most common applications of this molecule is as a fluorescent probe for the detection of DNA damage. The bromine atoms in 1,2,3-tribromooxanthrene can intercalate into the DNA double helix, causing a shift in the fluorescence emission spectrum. This shift can be used to detect DNA damage caused by a variety of agents, including UV radiation and chemical mutagens.
特性
CAS番号 |
103456-38-8 |
|---|---|
製品名 |
1,2,3-Tribromooxanthrene |
分子式 |
C12H5Br3O2 |
分子量 |
420.88 g/mol |
IUPAC名 |
1,2,3-tribromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H5Br3O2/c13-6-5-9-12(11(15)10(6)14)17-8-4-2-1-3-7(8)16-9/h1-5H |
InChIキー |
KZPCRMUPGLGTEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Br)Br)Br |
正規SMILES |
C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Br)Br)Br |
その他のCAS番号 |
103456-38-8 |
同義語 |
TRIBROMODIBENZO-PARA-DIOXIN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



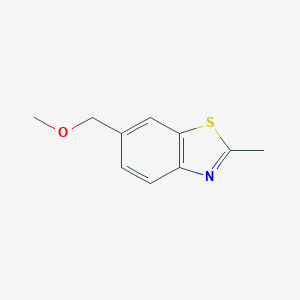
![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)



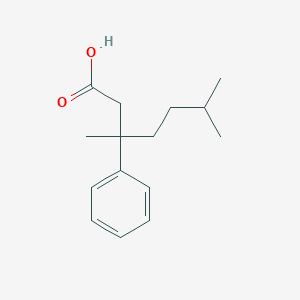
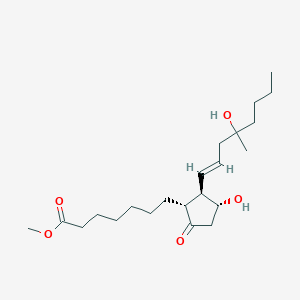
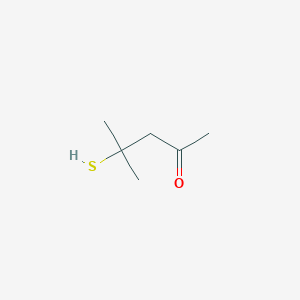
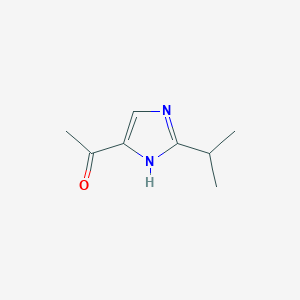

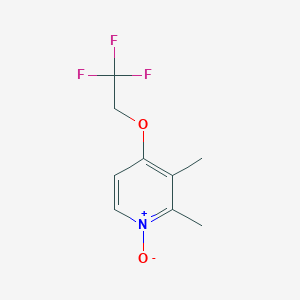
![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B33698.png)
